Ethynyl Estradiol 3-Acetate
概要
説明
Synthesis Analysis
The synthesis of Ethynyl Estradiol 3-Acetate and related compounds often involves complex chemical reactions. For example, Poirier et al. (1991) detailed the synthesis of 17α-alkynylamide derivatives of estradiol starting from ethynylestradiol. The main chemical step was the coupling reaction of the acetylide ion of ethynylestradiol with carbon dioxide, glutaric anhydride, or bromoalkyl ortho ester, showcasing a method to modify the ethynylestradiol molecule for various biological studies (Poirier, Labrie, Mérand, & Labrie, 1991).
Molecular Structure Analysis
The molecular structure of Ethynyl Estradiol 3-Acetate and its derivatives plays a crucial role in their biological activity. The structural analysis often involves techniques such as X-ray crystallography to determine the stereochemical assignments. For instance, Abushanab et al. (1976) described the total synthesis of abeo-estradiol derivatives, including 17alpha-ethynyl abeo-estradiol 3-methyl ether, where stereochemical assignments were made through X-ray analysis (Abushanab, Lee, Meresak, & Duax, 1976).
Chemical Reactions and Properties
Ethynyl Estradiol 3-Acetate undergoes various chemical reactions that modify its properties and biological activity. For example, the irreversible binding of ethynylestradiol metabolites to proteins, as catalyzed by rat liver microsomes and mushroom tyrosinase, highlights the compound's reactivity and interaction with biological molecules (Bolt & Kappus, 1974).
Physical Properties Analysis
The physical properties of Ethynyl Estradiol 3-Acetate, such as solubility, melting point, and stability, are essential for its formulation and application in various contexts. These properties are often determined through empirical studies aimed at understanding how the compound behaves under different conditions.
Chemical Properties Analysis
The chemical properties of Ethynyl Estradiol 3-Acetate, including its reactivity, oxidation potential, and interaction with other molecules, are critical for its biological activity and potential applications. Studies like those conducted by Labaree et al. (2003), which synthesized derivatives of estradiol modified to act as "soft" estrogens, provide insight into how structural modifications can influence the compound's chemical behavior and biological activity (Labaree, Zhang, Harris, O'Connor, Reynolds, & Hochberg, 2003).
科学的研究の応用
Contraception and Thrombosis Risk Reduction
Ethinyl estradiol combined with cyproterone acetate in oral contraceptives has been found to effectively inhibit leukocyte migration through endothelial cell monolayers, potentially reducing the risk of thrombosis (Hofbauer et al., 1999).
Treatment of Hyperandrogenism and PCOS
It has been demonstrated to effectively reduce clinical and biochemical signs of female hyperandrogenism, and normalizes ovarian parameters in women with Polycystic Ovary Syndrome (PCOS) (Ragonesi et al., 1995).
Dermatological Applications
The combination of cyproterone acetate and ethynyl estradiol has been found effective in treating seborrhea, acne, hirsutism, and androgenic alopecia in women (Montero et al., 1981).
Detection of Estrogenic Activity
The 3-day uterotrophic assay using compounds like ethynyl estradiol has been used for detecting estrogenic activity in environmental chemicals, aiding in identifying potential reproductive disruptors (Laws et al., 2000).
Behavioral and Physiological Effects
Ethynyl estradiol has been shown to reduce food intake and stimulate sexual behavior in female rats, exhibiting stronger effects than mestranol (Spiteri et al., 1980).
Environmental Impact
17-ethynylestradiol (EE2) is a widespread environmental contaminant that can alter sex determination, delay sexual maturity, and decrease secondary sexual characteristics in exposed organisms, even at low concentrations (Aris et al., 2014).
Cholesterol Levels
Estradiol and mestranol (related to ethynyl estradiol) exhibit biphasic effects on serum cholesterol levels, with mestranol being significantly more potent in lowering cholesterol than estradiol (Ferreri & Naito, 1978).
Pharmacokinetics Studies
Studies have also explored the pharmacokinetics of ethynyl estradiol, such as its rapid clearance from the central compartment, suggesting differences in protein binding, tissue binding, metabolism, and distribution (Goldzieher et al., 1988).
Safety And Hazards
将来の方向性
Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .
特性
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONTIANOSNSAH-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628371 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl Estradiol 3-Acetate | |
CAS RN |
5779-47-5 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。